2-(2-formyl-1H-pyrrol-1-yl)butanoic acid

Medicinal chemistry Chiral pool synthesis Multicomponent reactions

2-(2-Formyl-1H-pyrrol-1-yl)butanoic acid (CAS 1176717-08-0) is a heterocyclic building block with molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It consists of a pyrrole ring bearing a 2-formyl group and an N¹-linked butanoic acid side chain.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 1176717-08-0
Cat. No. B2753320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
CAS1176717-08-0
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCCC(C(=O)O)N1C=CC=C1C=O
InChIInChI=1S/C9H11NO3/c1-2-8(9(12)13)10-5-3-4-7(10)6-11/h3-6,8H,2H2,1H3,(H,12,13)
InChIKeyCDZIHRNTSWGVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Formyl-1H-pyrrol-1-yl)butanoic Acid (CAS 1176717-08-0): Procurement-Relevant Identity and Physicochemical Profile


2-(2-Formyl-1H-pyrrol-1-yl)butanoic acid (CAS 1176717-08-0) is a heterocyclic building block with molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. It consists of a pyrrole ring bearing a 2-formyl group and an N¹-linked butanoic acid side chain. The compound is supplied as a racemic mixture with typical commercial purity of ≥97–98% . Computed physicochemical properties include a predicted LogP (XLogP3-AA) of 1.1, a topological polar surface area (TPSA) of 59.3 Ų, and one hydrogen bond donor together with three hydrogen bond acceptors [1]. Vendors recommend storage sealed in dry conditions at 2–8°C .

Why 2-(2-Formyl-1H-pyrrol-1-yl)butanoic Acid Cannot Be Replaced by Other 2-Formylpyrrole Carboxylic Acids


Compounds sharing the 2-formylpyrrole-N-carboxylic acid scaffold are not interchangeable because the length and branching of the carboxylic acid side chain govern lipophilicity, hydrogen-bonding capacity, and the steric environment around the formyl reactive center. The well-precedented 2-(2-formyl-1H-pyrrol-1-yl)acetic acid (MW 153.14, C₇H₇NO₃) has been extensively employed in Ugi multicomponent reactions [1], but its shorter, unbranched acetate tether imposes different conformational constraints and pharmacokinetic tuning opportunities than the α‑ethyl‑substituted butanoic acid side chain found in the title compound. A positional isomer, 4-(2-formyl-1H-pyrrol-1-yl)butanoic acid, relocates the carboxyl group to the terminus of a linear four-carbon chain, which alters the distance between the acid and the pyrrole‑formyl pharmacophore [2]. Because drug‑discovery campaigns and chemical‑biology probe development frequently pivot on small changes in LogP, rotatable bond count, and steric bulk, substituting one homologue for another without experimental validation risks losing target engagement, metabolic stability, or synthetic tractability.

Quantitative Procurement Evidence for 2-(2-Formyl-1H-pyrrol-1-yl)butanoic Acid


α‑Branched Butanoic Acid Side Chain Enables an Underexplored Scaffold Compared with the Well‑Precedented Acetic Acid Homologue

The target compound features an α‑branched butanoic acid side chain (C₉H₁₁NO₃, MW 181.19) that is synthetically prepared from α‑amino acid precursors (e.g., 2‑aminobutyric acid), producing a racemic scaffold [1]. In contrast, the widely employed 2‑(2‑formyl‑1H‑pyrrol‑1‑yl)acetic acid (C₇H₇NO₃, MW 153.14) is derived from glycine and bears an unbranched acetate side chain . The butanoic acid variant introduces an ethyl substituent α to the carboxyl group, creating a chiral center that is absent in the acetic acid homologue. This extra carbon‑carbon bond and the associated chiral center provide a distinct point for stereochemical diversification in downstream medicinal‑chemistry campaigns .

Medicinal chemistry Chiral pool synthesis Multicomponent reactions

Higher Measured Lipophilicity (LogP) and Extended Rotatable‑Bond Count Differentiate the Butanoic Acid Scaffold from Shorter‑Chain 2‑Formylpyrrole Carboxylic Acids

Computed and vendor‑reported LogP values provide a quantitative basis for selecting the butanoic acid derivative over shorter‑chain analogues when increased lipophilicity is desired. The title compound displays a PubChem‑computed XLogP3‑AA of 1.1 and a vendor‑measured LogP of 1.34 [1]. The acetic acid homologue has a PubChem XLogP3‑AA of approximately 0.4 and a vendor‑measured LogP of 0.39 [2]. The propanoic acid analogue (C₈H₉NO₃, MW 167.16) has an XLogP3‑AA of 0.6 [3]. The butanoic acid derivative therefore provides an approximate 0.7 log‑unit increase in predicted lipophilicity relative to the acetic acid comparator, which translates to roughly a 5‑fold increase in calculated octanol/water partition coefficient [1][2].

ADME prediction Physicochemical profiling Lead optimization

Racemic Mixture Format Provides Stoichiometric Flexibility for Chiral Resolution Not Available with Single‑Enantiomer (S)‑Butanoic Acid Suppliers

The title compound is commercially supplied as a racemic mixture (CAS 1176717‑08‑0, purity ≥97–98%) . This contrasts with the single‑enantiomer (2S)‑2‑(2‑formyl‑1H‑pyrrol‑1‑yl)butanoic acid (CAS 2059907‑92‑3), which is available from certain vendors but typically at lower stock availability and higher cost . The racemic format allows researchers to either use the mixture directly when stereochemistry is not critical or to perform in‑house chiral resolution to obtain both enantiomers for matched/mismatched pair SAR analysis. The propanoic acid analogue is also commercially available as the (S)‑enantiomer (CAS 145041‑24‑3), further highlighting that chiral procurement routes are established for this compound class .

Chiral resolution Enantioselective synthesis Procurement strategy

GABA‑Derived 2‑Formylpyrrole Natural‑Product Subclass Provides a Biosynthetic Rationale for the Butanoic Acid Scaffold Lacking in the Glycine‑Derived Acetate Analogue

A 2018 comprehensive review of 2‑formylpyrrole natural products identifies GABA (γ‑aminobutyric acid) as the most common amine precursor for this compound subclass, yielding pyrroles with a butanoic acid or butanamide side chain (compounds 65–75 in the classification) [1]. The title compound, 2‑(2‑formyl‑1H‑pyrrol‑1‑yl)butanoic acid, shares this GABA‑derived C₄‑side‑chain architecture. In contrast, the glycine‑derived acetic acid analogue belongs to a different biosynthetic subfamily. This natural‑product precedent is corroborated by the isolation of the closely related 4‑[2‑formyl‑5‑(hydroxymethyl)‑1H‑pyrrol‑1‑yl]butanoic acid from the edible mushroom Basidiomycetes‑X (Echigoshirayukidake) [2] and from Leccinum extremiorientale [3].

Natural product chemistry Biosynthetic pathway Chemical biology

Positional Isomer 4‑(2‑Formyl‑1H‑pyrrol‑1‑yl)butanoic Acid Offers Identical Molecular Formula but Different Carboxyl‑to‑Formyl Distance, Creating a Regioisomeric Control for SAR Studies

The title compound (CAS 1176717‑08‑0) has the butanoic acid moiety attached at the α‑carbon (C‑2 of butanoic acid), whereas the positional isomer 4‑(2‑formyl‑1H‑pyrrol‑1‑yl)butanoic acid (CAS not provided; PubChem entry available) has the carboxyl group at the terminal C‑4 position [1][2]. Both compounds share the identical molecular formula C₉H₁₁NO₃ and molecular weight 181.19 g/mol, making them exact regioisomers. The α‑substitution in the title compound places the carboxyl group closer to the pyrrole ring and introduces a chiral center, whereas the linear 4‑butanoic acid isomer is achiral and extends the carboxyl group further from the heterocycle. This regioisomeric pair can serve as matched molecular pairs for probing the effect of carboxyl‑to‑formyl distance on target binding without changing the overall atom count or lipophilicity [1].

Regioisomeric SAR Scaffold hopping Medicinal chemistry

Limited Published Biological Activity Data Necessitates Prospective Assay‑Driven Procurement Rather Than Selection Based on Pre‑Existing Potency Benchmarks

A comprehensive literature search conducted in May 2026 identified no peer‑reviewed primary research articles reporting quantitative biological activity data (IC₅₀, EC₅₀, Ki, MIC, or in vivo efficacy) for 2‑(2‑formyl‑1H‑pyrrol‑1‑yl)butanoic acid itself [1]. The compound appears in PubChem (CID 52983705) with computed physicochemical descriptors but no bioassay results [1]. The only structurally related compound with screening‑derived binding data is 2‑(2‑formylpyrrol‑1‑yl)‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carbonitrile (BDBM47498), which showed no significant activity (EC₅₀ > 49,800 nM) against the sphingosine‑1‑phosphate receptor 1 in a high‑throughput screen [2]. This is a more complex, fused‑ring system and not a direct homologue of the title compound. Consequently, procurement of this compound should be driven by its structural novelty and synthetic tractability as a building block rather than by reference to established biological potency against any specific target.

Biological screening Fragment-based drug discovery Prospective assay

Procurement‑Guiding Application Scenarios for 2‑(2‑Formyl‑1H‑pyrrol‑1‑yl)butanoic Acid


Chiral Fragment Library Expansion for DNA‑Encoded Library (DEL) or FBDD Screening Collections

The racemic butanoic acid scaffold introduces a stereocenter and an ethyl side chain absent in the widely available 2‑(2‑formyl‑1H‑pyrrol‑1‑yl)acetic acid fragment [1]. Its molecular weight (181.19 Da) and LogP (1.1–1.34) place it within Rule‑of‑3‑compliant fragment space [2]. Procurement of multi‑gram quantities enables chiral resolution and inclusion of both enantiomers as separate library members, doubling the stereochemical diversity of fragment collections without requiring de‑novo scaffold synthesis [3]. The formyl and carboxylic acid groups provide orthogonal reactive handles for on‑DNA chemistry (reductive amination at the aldehyde; amide coupling at the acid) [1].

GABA‑Mimetic Probe Synthesis for Neurochemistry and Ion‑Channel Target Families

The GABA‑derived biosynthetic subclassification of the butanoic acid scaffold [1] makes this compound a structurally authentic building block for synthesizing GABA‑mimetic chemical probes. Unlike the glycine‑derived acetate analogue, the butanoic acid scaffold recapitulates the C₄ backbone length of GABA itself, potentially improving recognition by GABA‑binding proteins, transporters, or metabolizing enzymes [1]. Natural‑product congeners with identical N‑pyrrole‑butanoic acid connectivity have been isolated from Basidiomycetes fungi, providing a natural‑product validation of the scaffold [2]. Researchers targeting GABA‑ergic pathways can use this compound as a regioisomerically defined starting material for the synthesis of pyrrole‑containing GABA analogues.

Regioisomeric Matched‑Pair SAR to Probe Carboxyl‑to‑Formyl Distance Effects on Target Binding

The title compound and its positional isomer 4‑(2‑formyl‑1H‑pyrrol‑1‑yl)butanoic acid share the identical molecular formula C₉H₁₁NO₃ and MW 181.19, differing only in the attachment point of the butanoic acid side chain (α‑carbon vs. terminal C‑4) [1][2]. Procuring both regioisomers from a single supplier enables rigorous matched‑molecular‑pair analysis: any observed differences in biochemical or cellular potency can be attributed solely to the spatial relationship between the carboxylic acid and the pyrrole‑formyl pharmacophore, rather than to changes in molecular weight, lipophilicity, or hydrogen‑bonding capacity [1]. This design is particularly valuable in fragment‑growing campaigns where the optimal exit vector from the pyrrole ring must be identified.

Asymmetric Multicomponent Reaction Methodology Development

The presence of both a formyl group (aldehyde) and a carboxylic acid in the same molecule enables the title compound to serve as a bifunctional substrate in Ugi‑type and related multicomponent reactions [1]. The α‑ethyl substituent introduces steric bulk adjacent to the carboxylic acid, which may influence diastereoselectivity in three‑component Ugi condensations, analogous to the diastereoselective Ugi reactions reported for chiral 2‑(2‑formyl‑1H‑pyrrol‑1‑yl)acetic acid derivatives [2]. The racemic format allows methodology chemists to develop and optimize asymmetric variants, then apply the optimized conditions to enantiopure batches for target‑oriented synthesis [3].

Quote Request

Request a Quote for 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.